

Theoretical and Computational Insights into 4-Bromophenylthiourea: A Technical Overview

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Compound of Interest

Compound Name: 4-Bromophenylthiourea

Cat. No.: B1224846

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Introduction

4-Bromophenylthiourea and its derivatives represent a class of compounds with significant interest in the fields of medicinal chemistry and materials science. The presence of the thiourea moiety, a versatile functional group, coupled with the bromophenyl ring, imparts unique electronic and structural characteristics that translate into a wide range of biological activities. Theoretical and computational studies have proven invaluable in elucidating the molecular properties of these compounds, guiding synthetic efforts, and providing insights into their mechanism of action at a molecular level. This technical guide provides an in-depth overview of the key findings from these computational investigations, focusing on quantum chemical calculations and molecular docking studies.

Molecular Structure and Electronic Properties: A DFT Perspective

Density Functional Theory (DFT) has been extensively employed to investigate the geometric and electronic structure of **4-bromophenylthiourea** and its analogs. These studies provide fundamental information on bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its reactivity and intermolecular interactions.

A core aspect of these computational analyses involves geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the minimum energy conformation. Subsequent frequency calculations are performed not only to confirm that the optimized structure corresponds to a true energy minimum but also to predict the vibrational spectra (infrared and Raman) of the molecule.

Key Computational Parameters

A variety of DFT functionals and basis sets have been utilized in the literature to study **4-bromophenylthiourea** derivatives. The choice of method can influence the accuracy of the results. Commonly employed methods include:

- Functionals: B3LYP, B3PW91
- Basis Sets: 6-311G(d,p), 6-311++G(d,p)

These computational approaches allow for the calculation of several key electronic properties that govern the molecule's behavior.

Table 1: Calculated Electronic Properties of **4-Bromophenylthiourea** Derivatives

Property	Description	Typical Calculated Values
HOMO Energy (eV)	Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.	Varies depending on the specific derivative.
LUMO Energy (eV)	Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.	Varies depending on the specific derivative.
HOMO-LUMO Gap (eV)	Energy difference between the HOMO and LUMO; indicates chemical reactivity and stability.	Varies depending on the specific derivative.
Chemical Potential (μ)	A measure of the escaping tendency of electrons from a stable system.	Varies depending on the specific derivative.
Chemical Hardness (η)	Resistance to change in electron distribution.	Varies depending on the specific derivative.
Electrophilicity Index (ω)	A measure of the ability of a molecule to accept electrons.	Varies depending on the specific derivative.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for the characterization of molecular structures. DFT calculations can predict the vibrational frequencies and corresponding modes, which can then be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign spectral bands to specific atomic motions.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm^{-1}) for Key Functional Groups in **4-Bromophenylthiourea** Derivatives

Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Calculated (B3LYP/6- 311G(d,p)) (cm ⁻¹)	Calculated (HF/6- 311G(d,p)) (cm ⁻¹)
C-H stretch (aromatic)	3050 - 3128[1]	3014 - 3151[1]	3038 - 3108[1]
N-H stretch	~3100 - 3400	Varies with derivative	Varies with derivative
C=S stretch	~1100 - 1300	Varies with derivative	Varies with derivative
C-Br stretch	< 700[1]	648, 406[1]	718, 411[1]

Note: The calculated frequencies are often scaled to better match the experimental values.

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. Several studies have utilized molecular docking to explore the potential of **4-bromophenylthiourea** derivatives as antimicrobial and anticancer agents.[2][3]

Experimental Protocols: Molecular Docking

A typical molecular docking workflow involves the following steps:

- Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
- Ligand Preparation: The 2D structure of the **4-bromophenylthiourea** derivative is drawn and converted to a 3D structure. The geometry is then optimized using a suitable force field or quantum mechanical method.
- Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically search for the best binding poses of the ligand within the active site of the protein. The program calculates a docking score for each pose, which is an estimate of the binding affinity.

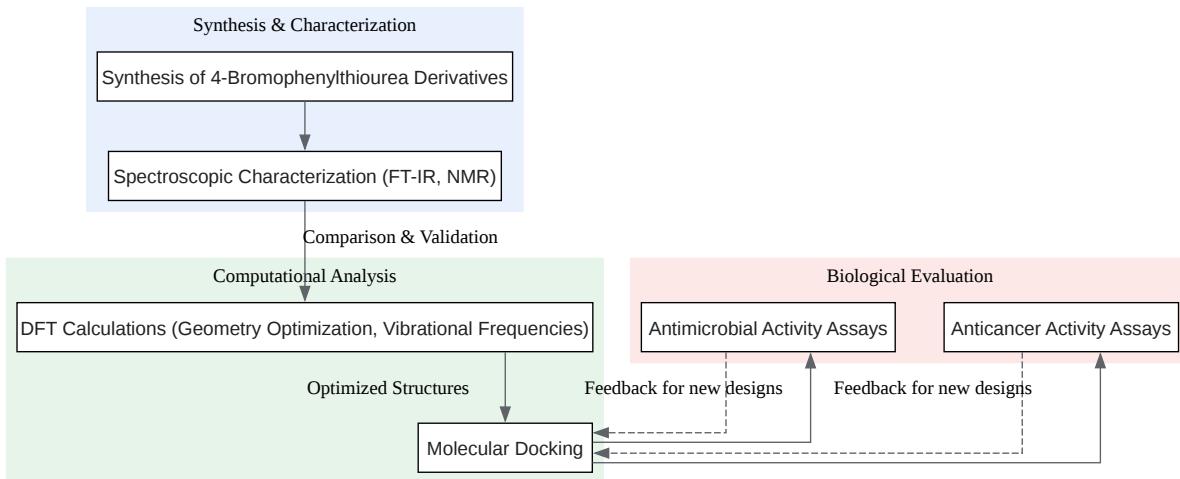
- Analysis of Results: The predicted binding poses and docking scores are analyzed to identify the most likely binding mode and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Table 3: Representative Molecular Docking Results for **4-Bromophenylthiourea** Derivatives

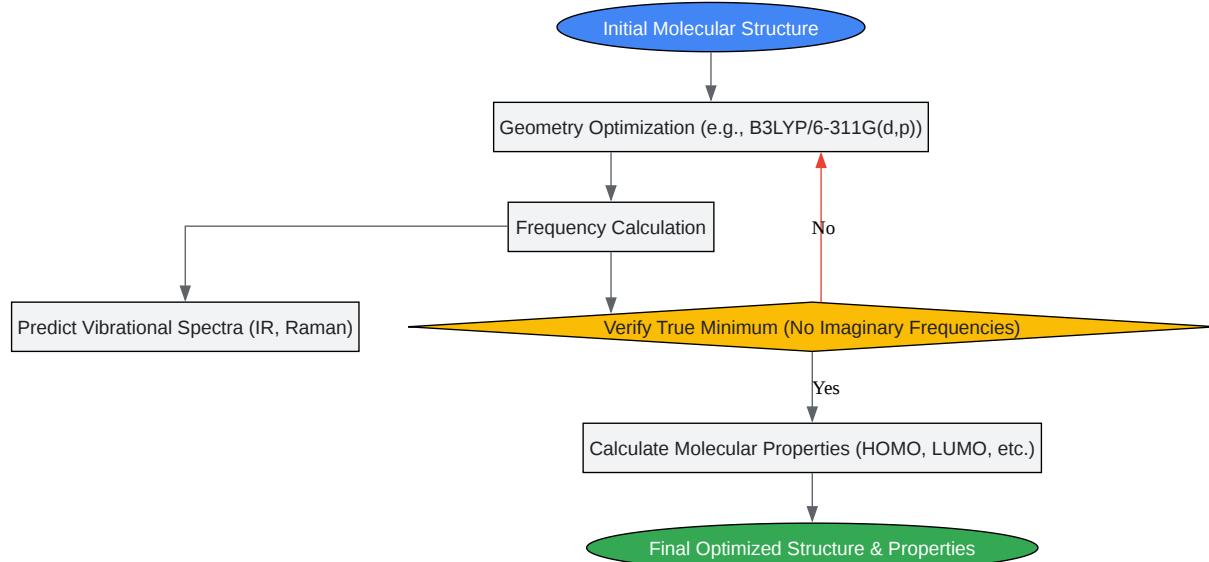
Target Protein (PDB ID)	Ligand	Docking Score (kcal/mol)	Key Interacting Residues
Staphylococcus aureus DNA gyrase B (e.g., 1JJJ)	Derivative p2	Good docking score reported[2][3]	Specific residues not detailed in abstract
Fungal target (e.g., 4WMZ)	Derivative p3	Good docking score reported[2][3]	Specific residues not detailed in abstract
Estrogen Receptor (e.g., 3ERT)	Derivative p4	Good docking score reported[2][3]	Specific residues not detailed in abstract

Visualizing Computational Workflows

The following diagrams illustrate the typical workflows and conceptual relationships in the theoretical and computational study of **4-bromophenylthiourea**.

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Caption: Integrated workflow for the study of **4-Bromophenylthiourea** derivatives.



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Caption: A typical workflow for DFT calculations on **4-Bromophenylthiourea**.

Conclusion

Theoretical and computational studies play a crucial role in advancing our understanding of **4-bromophenylthiourea** and its derivatives. DFT calculations provide a detailed picture of the molecular structure and electronic properties, which are essential for interpreting experimental data and predicting reactivity. Molecular docking simulations offer valuable insights into the potential biological targets of these compounds and can guide the design of more potent and selective therapeutic agents. The synergy between these computational methods and

experimental investigations is key to unlocking the full potential of this important class of molecules.

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